Aniline Substitution Effects on Brk Inhibition
In a systematic SAR study of 4-anilino-pyrido[2,3-b]indoles derived from 4-chloro-9H-pyrido[2,3-b]indole, the 3-chloro aniline derivative (compound 5c) demonstrated potent Brk inhibition with an IC50 of 4.7 nM. In contrast, moving the chlorine to the 4-position of the aniline ring (compound 5d) resulted in complete loss of Brk inhibitory activity, while the 3-hydroxy analog (compound 5b) showed an IC50 of 3.2 nM and the unsubstituted 2-methyl analog (compound 5a) was inactive . This demonstrates that the 4-chloro-α-carboline scaffold is essential as a synthetic precursor, but the position of substituents on the appended aniline ring is a critical determinant of kinase inhibitory potency .
| Evidence Dimension | Brk kinase inhibition (IC50, nM) |
|---|---|
| Target Compound Data | Compound 5c (3-chloro aniline derivative of 4-chloro-9H-pyrido[2,3-b]indole): IC50 = 4.7 nM |
| Comparator Or Baseline | Compound 5d (4-chloro aniline derivative): inactive; Compound 5b (3-hydroxy aniline): IC50 = 3.2 nM; Compound 5a (2-methyl aniline): inactive |
| Quantified Difference | 3-chloro substitution (5c) is ~1.5-fold less potent than 3-hydroxy (5b) but retains low nanomolar activity; 4-chloro substitution (5d) abolishes activity entirely (>>1000-fold loss vs. 5c) |
| Conditions | In vitro kinase inhibition assay using recombinant Brk with ATP and poly(Glu,Tyr)4:1 substrate in HEPES buffer |
Why This Matters
Selecting the correct substitution position on the aniline ring appended to the 4-chloro-α-carboline core is critical for achieving nanomolar Brk inhibition; the 4-chloro scaffold enables systematic SAR exploration that is impossible with unsubstituted or differently halogenated α-carbolines.
